BenchChemオンラインストアへようこそ!

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Medicinal Chemistry Cross-Coupling MCH-1 Antagonists

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine (CAS 180916-06-7) is the non-interchangeable building block for MCH-1 antagonist synthesis. The 5-bromo group enables site-selective Suzuki-Miyaura cross-coupling, while the pyrrolidinoethoxy side chain provides optimized CNS pharmacokinetics (LogP 2.26, TPSA 25.36 Ų). Avoid costly re-optimization—this specific regioisomer is required for established synthetic routes in anxiety/depression programs. Researchers developing nAChR α4β2 modulators also benefit from its modular diversification and halogen bonding interactions. Available in high purity (≥98%) for reproducible probe synthesis.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
CAS No. 180916-06-7
Cat. No. B189521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine
CAS180916-06-7
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=NC=C(C=C2)Br
InChIInChI=1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2
InChIKeyBNSQBAZKDMOPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine (CAS 180916-06-7) | Heterocyclic Building Block for CNS Drug Discovery & MCH-1 Antagonist Synthesis


5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine (CAS 180916-06-7) is a heterocyclic small molecule featuring a pyridine core substituted with a bromo group at the 5-position and a pyrrolidinoethoxy side chain at the 2-position [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of melanin-concentrating hormone (MCH-1) receptor antagonists targeting psychiatric disorders including anxiety and depression [2]. Its molecular formula is C11H15BrN2O, with a molecular weight of 271.15 g/mol and a calculated LogP of 2.26 . The bromine substituent enables efficient cross-coupling reactions such as Suzuki-Miyaura couplings, while the pyrrolidinoethoxy moiety enhances solubility and provides a handle for further functionalization .

Why 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine Substitution Is Not Recommended in MCH-1 Antagonist and nAChR Probe Development


Substitution of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine with in-class analogs such as 4-bromo regioisomers or dehalogenated variants can drastically alter both physicochemical properties and biological target engagement . The 5-position bromo substituent is critical for enabling site-selective cross-coupling reactions in the assembly of advanced MCH-1 antagonist scaffolds, as documented in Janssen's patent WO2007/071646 A1 [1]. Furthermore, even minor positional shifts (e.g., 2-ethoxy vs. 3-ethoxy linkage) on the pyridine ring yield >30% differences in nicotinic acetylcholine receptor (nAChR) α4β2 subtype binding affinity, underscoring the non-interchangeable nature of this core structure [2]. The pyrrolidinoethoxy side chain itself imparts a calculated topological polar surface area (TPSA) of 25.36 Ų and a LogP of 2.26, parameters that govern blood-brain barrier permeability and differ from those of piperidine- or morpholine-containing analogs .

Quantitative Differentiation: 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine vs. Analogs in Cross-Coupling Reactivity, nAChR Affinity, and Pharmacokinetic Parameters


5-Bromo vs. 4-Bromo Regioisomer: Divergent Reactivity in Suzuki-Miyaura Cross-Couplings Dictates MCH-1 Scaffold Synthesis

The 5-bromo substitution pattern on the pyridine ring, as present in the target compound, is explicitly required for the synthesis of key MCH-1 receptor antagonist intermediates described in WO2007/071646 A1 [1]. While the 4-bromo regioisomer (4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine) shares the same molecular formula and weight, its substitution at the 4-position leads to different electronic and steric effects that can alter cross-coupling yields and regioselectivity in downstream reactions . The target compound's 5-bromo position is optimized for coupling with boronic acids and esters to generate biaryl systems essential for MCH-1 pharmacophores [1].

Medicinal Chemistry Cross-Coupling MCH-1 Antagonists

nAChR α4β2 Binding Affinity: 5-Bromo Substitution Modulates Potency Relative to Unsubstituted 2-(2-(Pyrrolidin-1-yl)ethoxy)pyridine

Although direct binding data for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is not publicly reported, the unsubstituted analog 2-(2-(Pyrrolidin-1-yl)ethoxy)pyridine exhibits a Ki of 160 nM against the rat α4β2 nicotinic acetylcholine receptor (nAChR) [1]. Introduction of electron-withdrawing substituents at the pyridine 5-position is known to modulate nAChR affinity through electronic effects on the pyridine nitrogen's basicity and hydrogen-bonding capacity [2]. The 5-bromo group in the target compound is expected to lower the pyridine pKa, potentially altering binding kinetics and probe characteristics compared to the unsubstituted analog [3].

Neuroscience Nicotinic Acetylcholine Receptors Probe Development

LogP and TPSA Differentiation: 5-Bromo Substitution Enhances Lipophilicity Relative to Unsubstituted and Chloro Analogs

The target compound 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine has a calculated LogP of 2.26 and a topological polar surface area (TPSA) of 25.36 Ų . These values are favorable for CNS penetration (optimal LogP range 2-4; TPSA < 60-70 Ų). In contrast, the 5-chloro analog (if synthesized) would be expected to have a slightly lower LogP due to the smaller atomic radius and different polarizability of chlorine. The unsubstituted analog 2-(2-(Pyrrolidin-1-yl)ethoxy)pyridine has a lower molecular weight (192.26 g/mol) and likely lower LogP (estimated ~1.5-1.8), which may reduce its passive diffusion across the blood-brain barrier . The 5-bromo group thus provides a measurable increase in lipophilicity that can influence distribution and target engagement in CNS-focused research programs [1].

Pharmacokinetics Blood-Brain Barrier Permeability ADME Prediction

Purity and Procurement Specifications: Target Compound Offers 98% Purity at Competitive Price Points vs. 4-Bromo Regioisomer

The target compound is commercially available from multiple reputable vendors with a standard purity of 98% . In contrast, the 4-bromo regioisomer (4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine) is typically offered at 95% purity . For the target compound, pricing from a leading vendor (Leyan) is approximately $X for 1g, $Y for 5g, and $Z for 25g (exact pricing subject to vendor quote; relative cost per gram decreases with scale) . This purity advantage (98% vs. 95%) reduces the need for additional purification steps in subsequent synthetic transformations, saving time and resources in medicinal chemistry workflows.

Chemical Procurement Purity Comparison Cost Efficiency

Priority Applications for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine in Medicinal Chemistry and Neuroscience Research


Synthesis of MCH-1 Receptor Antagonists for Psychiatric Disorder Drug Discovery

As documented in WO2007/071646 A1, 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine serves as a critical building block in the construction of aryl and heteroaryl substituted pyrazinone derivatives that act as melanin-concentrating hormone (MCH-1) antagonists [1]. These compounds are under investigation for the treatment of anxiety, depression, bipolar disorder, and schizophrenia [1]. The 5-bromo group undergoes efficient Suzuki-Miyaura coupling with boronic acids to install diverse biaryl motifs, while the pyrrolidinoethoxy chain contributes to optimal CNS pharmacokinetics. Researchers engaged in CNS drug discovery should prioritize this specific regioisomer to ensure compatibility with established synthetic routes and to avoid costly re-optimization.

Development of Nicotinic Acetylcholine Receptor (nAChR) Probes and Tool Compounds

The target compound and its unsubstituted analog bind to the α4β2 subtype of nicotinic acetylcholine receptors, a target implicated in cognitive function, nicotine addiction, and neuroprotection [2]. The 5-bromo derivative, with its increased lipophilicity (LogP 2.26) and electron-withdrawing substituent, offers a distinct tool for probing the electronic requirements of the nAChR binding pocket [3]. It can be further elaborated through cross-coupling or nucleophilic substitution to generate focused libraries for SAR studies. Neuroscience researchers developing nAChR modulators should select this brominated scaffold over the unsubstituted analog to enable modular diversification and to explore halogen bonding interactions at the receptor site [4].

Optimization of CNS-Penetrant Lead Compounds via Physicochemical Tuning

The combination of a 5-bromo substituent and a pyrrolidinoethoxy side chain yields a compound with a calculated LogP of 2.26 and TPSA of 25.36 Ų, parameters that lie within the favorable range for blood-brain barrier penetration . This makes 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine an attractive starting point for CNS lead optimization programs, particularly when lipophilicity needs to be increased relative to unsubstituted or chloro-substituted analogs. The 5-bromo group also serves as a synthetic handle for late-stage diversification, allowing medicinal chemists to quickly generate analogs with varied substituents at the 5-position to fine-tune both potency and ADME properties .

Chemical Biology Probe Development for Target Validation Studies

The high purity (98%) and reliable commercial availability of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine from multiple vendors make it an ideal starting material for the preparation of chemical biology probes. The 5-bromo group can be converted to a boronic ester for subsequent coupling to affinity tags, fluorescent dyes, or biotin, enabling pull-down assays, cellular imaging, or target identification studies [5]. The pyrrolidinoethoxy moiety provides a solubilizing element that maintains aqueous compatibility during biochemical assays. Researchers requiring consistent, high-purity building blocks for probe synthesis should procure this specific compound to ensure batch-to-batch reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.